molecular formula C12H8BrNO B8427713 6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE

6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE

Cat. No.: B8427713
M. Wt: 262.10 g/mol
InChI Key: OEEWJKKNAAMUML-UHFFFAOYSA-N
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Description

6-(2-Bromophenyl)pyridine-2-carbaldehyde (CAS: 898404-58-5) is a brominated aromatic aldehyde with the molecular formula C₁₂H₈BrNO and a molecular weight of 262.106 g/mol . Structurally, it consists of a pyridine ring substituted at the 2-position with a carbaldehyde group and at the 6-position with a 2-bromophenyl moiety. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic ligands for coordination chemistry and pharmaceuticals. Its bromine substituent enhances electron-withdrawing effects, influencing reactivity in nucleophilic addition and condensation reactions .

Properties

Molecular Formula

C12H8BrNO

Molecular Weight

262.10 g/mol

IUPAC Name

6-(2-bromophenyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H8BrNO/c13-11-6-2-1-5-10(11)12-7-3-4-9(8-15)14-12/h1-8H

InChI Key

OEEWJKKNAAMUML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=N2)C=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE typically involves the bromination of 2-phenylpyridine followed by formylation. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 2-bromopyridine with phenylboronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 6-(2-Bromophenyl)picolinic acid.

    Reduction: 6-(2-Bromophenyl)picolinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: It serves as a ligand in the study of metal-binding properties and enzyme inhibition.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 6-(2-bromophenyl)pyridine-2-carbaldehyde, highlighting differences in substituents, molecular properties, and reactivity:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound 898404-58-5 C₁₂H₈BrNO 262.106 2-bromophenyl (ortho), 2-carbaldehyde Intermediate in ligand synthesis; electron-withdrawing Br enhances electrophilicity
2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde 881402-41-1 C₁₂H₇BrClNO 296.55 4-bromophenyl (para), 6-Cl, 4-carbaldehyde Chlorine and bromine substituents increase steric hindrance; used in cross-coupling reactions
6-(2-Fluorophenyl)pyridine-2-carbaldehyde 112432-92-5 C₁₂H₈FNO 217.20 2-fluorophenyl (ortho), 2-carbaldehyde Fluorine's electronegativity enhances stability; potential in medicinal chemistry
6-Piperidinopyridine-2-carbaldehyde N/A C₁₁H₁₄N₂O 190.24 6-piperidine, 2-carbaldehyde Bulky electron-donating group reduces aldehyde reactivity; used in ligand design
Thieno[2,3-b]pyridine-2-carbaldehyde 53174-98-4 C₈H₅NOS 163.20 Thieno-fused ring, 2-carbaldehyde Sulfur atom increases π-conjugation; applications in optoelectronics

Key Structural and Functional Comparisons

Substituent Effects on Reactivity Electron-Withdrawing Groups (Br, Cl, F): Bromine in this compound increases the electrophilicity of the aldehyde group compared to its fluorine analog, making it more reactive in nucleophilic additions (e.g., hydrazone formation) . Chlorine in 2-(4-bromophenyl)-6-chloropyridine-4-carbaldehyde further enhances this effect but introduces steric challenges . Electron-Donating Groups (Piperidine): The piperidine substituent in 6-piperidinopyridine-2-carbaldehyde deactivates the aldehyde, reducing its participation in condensation reactions .

Steric and Electronic Impacts Ortho vs. In contrast, para-substituted analogs (e.g., 2-(4-bromophenyl)-6-chloropyridine-4-carbaldehyde) exhibit less steric interference . Heterocyclic Modifications: Thieno[2,3-b]pyridine-2-carbaldehyde’s fused thiophene ring enhances π-conjugation, making it suitable for photovoltaic applications, unlike the purely aromatic pyridine derivatives .

Fluorinated analogs (e.g., 6-(2-fluorophenyl)pyridine-2-carbaldehyde) likely have lower melting points due to reduced intermolecular forces . Solubility: Bromine’s hydrophobicity may reduce aqueous solubility compared to fluorine-containing derivatives .

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